Ethyl 2,4-dioxocyclohexanecarboxylate
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Overview
Description
Ethyl 2,4-dioxocyclohexanecarboxylate is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is a derivative of cyclohexane, featuring two keto groups at positions 2 and 4, and an ester group at position 1. This compound is often used as a building block in organic synthesis due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxocyclohexanecarboxylate can be synthesized through various methods. One common approach involves the reaction of cyclohexane-1,3-dione with ethyl chloroformate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product in good yield.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Diols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dioxocyclohexanecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxocyclohexanecarboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In organic synthesis, its reactivity is governed by the presence of the keto and ester groups, which can participate in various chemical reactions .
Comparison with Similar Compounds
Ethyl 2,4-dioxocyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl 2,4-dioxocyclohexane-1-carboxylate: Similar structure but different reactivity due to the position of the ester group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclohexane-1,3-dione: Lacks the ester group, leading to different chemical properties and reactivity.
This compound is unique due to its combination of keto and ester functionalities, which provide a versatile platform for various chemical transformations .
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2,4-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h7H,2-5H2,1H3 |
InChI Key |
WBQFRYDJJOVKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1=O |
Origin of Product |
United States |
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